2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Overview
Description
The compound 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one is a fluorinated organic molecule that incorporates a pyrrole ring, a common motif in many biologically active compounds. The presence of the trifluoromethyl group is of particular interest due to its ability to influence the physical and chemical properties of the molecule, such as increasing metabolic stability and lipophilicity.
Synthesis Analysis
The synthesis of related fluorinated pyrrole derivatives has been explored in various studies. For instance, sodium dithionite-initiated coupling of pyrrole with 1-bromo-1-chloro-2,2,2-trifluoro-ethane has been shown to yield 5-(trifluoromethyl)dipyrromethanes, which suggests that similar reductive coupling strategies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one is not detailed in the provided papers, the structure can be inferred to contain a pyrrole ring substituted with a trifluoromethyl ketone. The trifluoromethyl group is known to have a strong electron-withdrawing effect, which could influence the reactivity of the pyrrole moiety.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be quite diverse. For example, 1-(2-Isocyanophenyl)pyrroles have been shown to react with various electrophiles to form pyrrolo[1,2-a]quinoxaline derivatives . This indicates that the pyrrole ring in 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one could potentially undergo similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group is likely to significantly affect the physical and chemical properties of the compound. For instance, pyrrolidinium-based salts with fluorine-containing anions have been synthesized, and their melting points can be altered by changing the fluoroalkyl chain length . This suggests that the trifluoromethyl group in the compound of interest could also influence its melting point and solubility.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Phosphorus Compounds : A practical route for synthesizing phosphorus compounds containing trifluoromethyl groups, using a one-pot condensation method with compounds like 2,2,2-trifluoro-1-(1H- pyrrol-2-yl)ethanone, is highlighted. This method is crucial for preparing various fluorinated compounds (Kalantari, Islami, Hassani, & Saidi, 2006).
Azirine Strategy in Synthesis : This compound serves as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, using an azirine ring expansion strategy. Such strategies are vital in creating complex organic structures (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Study of Fluoromethylated-pyrrol Derivatives : Analysis of the structural and vibrational properties of related fluoromethylated-pyrrol derivatives has been conducted. Such studies are essential for understanding the chemical behavior of these compounds (Cataldo, Castillo, & Br, 2014).
Synthesis of Fluorine-Containing Compounds : The compound has been used in the synthesis of new fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones, demonstrating its versatility in creating various fluorinated organic molecules (Nosova, Poteeva, Lipunova, Slepukhin, & Charushin, 2019).
Applications in Materials Science
- Electrooptic Film Fabrication : Utilized in the synthesis of chromophores for electrooptic film fabrication. These films have significant applications in optical and electrooptic technologies (Facchetti et al., 2006).
Biochemical and Pharmaceutical Research
Antibacterial Activity : A study on the design, synthesis, and evaluation of antibacterial activity of compounds derived from 2,2,2-trifluoroethoxy pyridin-3-yl, indicating potential applications in developing new antibacterial agents (Reddy & Prasad, 2021).
DNA Binding and Nuclease Activity : Research on Cu(II) complexes with ligands derived from this compound demonstrates their DNA binding propensity and nuclease activity, which could be relevant in understanding DNA interactions and potential therapeutic applications (Kumar et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASNHBHEKFWSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429327 | |
Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
CAS RN |
18087-62-2 | |
Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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